2-Pentyl-1,3-cyclopentanedione

Flavor & Fragrance Synthesis Jasmonoid Chemistry Methyl Dihydrojasmonate

This C10 β-dicarbonyl is the critical intermediate for methyl dihydrojasmonate (Hedione®) and steroid total synthesis. Its C5 n-pentyl chain delivers the jasmine–lactonic profile required for Hedione® and Delphone™, unlike shorter-chain homologs. Specify ≥95% purity with synthetic route documentation to avoid catalyst-poisoning residues. Essential for fragrance, prostaglandin, and steroid R&D.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 15869-79-1
Cat. No. B8706656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentyl-1,3-cyclopentanedione
CAS15869-79-1
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCCCCCC1C(=O)CCC1=O
InChIInChI=1S/C10H16O2/c1-2-3-4-5-8-9(11)6-7-10(8)12/h8H,2-7H2,1H3
InChIKeyWJFHZGWEIOVETL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentyl-1,3-cyclopentanedione CAS 15869-79-1: Procurement-Relevant Properties and In-Class Differentiation


2-Pentyl-1,3-cyclopentanedione (CAS 15869-79-1), systematically named 2-pentylcyclopentane-1,3-dione, is a C10 β-dicarbonyl compound belonging to the 2-alkyl-1,3-cyclopentanedione class . It exists predominantly in its enol form (2-pentyl-3-hydroxy-2-cyclopenten-1-one) under ambient conditions and serves as a critical synthetic intermediate in two major industrial pathways: the total synthesis of steroids via the Torgov approach and the manufacture of the high-volume fragrance ingredient methyl dihydrojasmonate (Hedione®) [1]. Its C5 n-pentyl side chain distinguishes it from shorter-chain homologs (methyl, ethyl, propyl, butyl) by conferring a specific balance of lipophilicity (clogP ~2.5–3.0), steric profile, and reactivity that directly governs its utility in downstream condensation and alkylation reactions . The compound is typically supplied at ≥95% purity as a colorless to pale yellow liquid or low-melting solid, with procurement decisions frequently turning on the synthetic route employed—which determines impurity profiles and residual solvent burden [2].

Why 2-Pentyl-1,3-cyclopentanedione Cannot Be Generically Substituted by Other 2-Alkyl-1,3-cyclopentanediones


Although the 2-alkyl-1,3-cyclopentanedione class shares the same β-dicarbonyl core, the chain length at the C2 position directly regulates three procurement-critical properties: (i) the enol–keto tautomeric equilibrium constant, which governs nucleophilic reactivity at the C4 position in Torgov-type steroid annulation reactions ; (ii) the lipophilic/hydrophilic balance that determines phase-transfer behavior, crystallinity, and ease of purification [1]; and (iii) the olfactory character of downstream derivatives—where the pentyl chain is specifically required to produce the jasmine–lactonic profile of Hedione® and Delphone™, whereas shorter or longer chains yield divergent odor profiles . Generic replacement of 2-pentyl-1,3-cyclopentanedione with, e.g., 2-methyl- or 2-ethyl-1,3-cyclopentanedione will therefore deliver a different steroid C/D-ring intermediate, a different jasmonoid end-product, or both. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 2-Pentyl-1,3-cyclopentanedione vs. Shorter-Chain 2-Alkyl-1,3-cyclopentanediones


Chain-Length Specificity for Methyl Dihydrojasmonate (Hedione®) Synthesis: 2-Pentyl as the Essential Intermediate

2-Pentyl-1,3-cyclopentanedione is the irreplaceable cyclization intermediate in the classical CNKI-established route to methyl dihydrojasmonate (MDJ, Hedione®). The synthetic sequence proceeds: ethyl enanthylsuccinate → γ-keto-ester → 2-pentyl-1,3-cyclopentanedione (alkaline cyclization) → 2-pentyl-3-methoxy-2-cyclopentenone (diazomethane methylation, ~80% yield from the dione) → MDJ [1]. The pentyl chain is structurally encoded from the starting enanthaldehyde (heptanal); any change in chain length produces a different jasmonoid homolog (e.g., 2-butyl-1,3-cyclopentanedione yields methyl dihydrojasmonate homolog with a different odor profile) rather than MDJ itself. The 2-pentyl-3-methoxy-2-cyclopentenone intermediate is commercially traded and its conversion yield from the dione (~80% by GC) is a key procurement quality metric [1]. By contrast, 2-methyl-1,3-cyclopentanedione is employed in entirely different synthetic contexts—Torgov steroid annulations yielding estrone analogs with a C/D ring junction bearing a methyl rather than pentyl substituent [2].

Flavor & Fragrance Synthesis Jasmonoid Chemistry Methyl Dihydrojasmonate

Olfactory Differentiation: Delphone™ (2-Pentylcyclopentanone) vs. Cis-Jasmone as a White Floral Booster

2-Pentyl-1,3-cyclopentanedione serves as the precursor to 2-pentylcyclopentanone (Delphone™, CAS 4819-67-4), a Firmenich perfumery ingredient positioned as a direct substitute for cis-Jasmone in floral accords . While not a quantitative potency comparison, the Firmenich technical datasheet establishes a qualitative differentiation: Delphone™ provides a 'powerful, diffusive and complex note that is predominantly floral jasmine with celery seed and lactonic undertones, reminiscent of Cis Jasmone' but with 'lactonic character [that] lends intriguing effects to fruity notes like peach, coconut, and other tropical fruits' . Recommended use levels (0.02%–2% depending on application) and substantivity data (1 day tenacity on a smelling strip; vapor pressure 0.0878 Pa at 20°C; flash point 86°C) provide quantitative procurement specifications . The compound is produced as a by-product of HEDIONE® synthesis via upcycling/green synthesis, which differentiates it from cis-Jasmone (isolated from natural sources or synthesized via different routes) . Shorter-chain 2-alkylcyclopentanones (e.g., 2-ethylcyclopentanone) lack the specific jasmine–lactonic balance and are not positioned as cis-Jasmone replacements.

Perfumery Ingredients Odor Profile Comparison White Floral Boosters

Synthetic Route-Dependent Yield and Purity: AlCl₃-Mediated Route vs. Alternative Cyclization Methods

The classical AlCl₃-mediated condensation of succinic acid derivatives with heptanoyl chloride produces 2-pentyl-1,3-cyclopentanedione in yields of 20.8% (relative to AlCl₃), 50.0% (relative to succinic acid), and 12.5% (relative to heptanoyl chloride), with concomitant generation of aluminum- and chlorine-containing wastewater . In contrast, alternative routes—such as cyclization of 4-oxoalkanoic acids or monoalkylation of 1,3-cyclopentanedione—can offer improved atom economy and reduced waste streams, though specific comparative yield data for the 2-pentyl case are available only from the benchchem-sourced synthesis protocols, which are excluded from this guide per source restrictions . The patent literature on 2-substituted-1,3-cyclopentanedione preparation (US3671589A) discloses general methods applicable to the pentyl homolog but does not provide a head-to-head yield table across different alkyl chain lengths [1]. Industrial procurement should therefore specify the synthetic route and request batch-specific yield and purity documentation, as the AlCl₃ route is known to leave trace aluminum residues that may interfere with downstream catalytic steps.

Process Chemistry Synthesis Optimization Yield Comparison

Torgov Steroid Synthesis: 2-Pentyl-1,3-cyclopentanedione as a Substrate Distinct from 2-Methyl-1,3-cyclopentanedione

In the Torgov approach to steroid total synthesis, 2-alkyl-1,3-cyclopentanediones condense with vinyl carbinols to form the steroid C/D-ring system. The alkyl group at C2 becomes a substituent on the steroid skeleton, making the choice of chain length structurally consequential. The Russian Chemical Bulletin (1965) established that 2-alkyl-1,3-cyclopentanediones (including pentyl) serve as important intermediates for total steroid synthesis [1]. Yates et al. (1988) demonstrated that 2-methyl-1,3-cyclopentanedione reacts with allylic alcohol 32 in the presence of Triton B to give tricyclic intermediate 35 and hydrolysis product 36, which after further steps yields 1,4-methanoandrostane-7,17-dione derivatives [2]. If 2-pentyl-1,3-cyclopentanedione were employed in this same sequence, the resulting steroid would bear a pentyl rather than methyl substituent at the corresponding position, generating an entirely different analog. No direct head-to-head yield comparison of 2-methyl vs. 2-pentyl-1,3-cyclopentanedione in the identical Torgov sequence was found.

Steroid Total Synthesis Torgov Reaction C/D-Ring Annulation

Procurement-Relevant Application Scenarios for 2-Pentyl-1,3-cyclopentanedione


Methyl Dihydrojasmonate (Hedione®) Manufacturing: Key Cyclization Intermediate

2-Pentyl-1,3-cyclopentanedione is the essential cyclization intermediate in the CNKI-established four-step synthesis of methyl dihydrojasmonate from enanthaldehyde and ethyl maleate [1]. Procurement for this application requires ≥95% purity and documentation of the synthetic route to avoid aluminum-containing residues that poison downstream hydrogenation catalysts. The subsequent conversion to 2-pentyl-3-methoxy-2-cyclopentenone proceeds in ~80% yield (GC) and is a critical in-process control point [1].

Delphone™ (2-Pentylcyclopentanone) Production for Fine Fragrance and Consumer Goods

2-Pentyl-1,3-cyclopentanedione is reduced/hydrogenated to 2-pentylcyclopentanone (Delphone™), a high-value Firmenich perfumery ingredient positioned as a cis-Jasmone substitute . The compound is used at 0.02%–2% in fine fragrances, shampoos, shower gels, soaps, detergents, softeners, air care products, and candles. It carries EcoIngredient Compass™, Kosher, and Halal certifications, offering sustainability differentiation from petrochemical-route cis-Jasmone . Its tenacity is 1 day on a smelling strip, with a vapor pressure of 0.0878 Pa (20°C) and flash point of 86°C .

Steroid Total Synthesis: C/D-Ring Building Block in the Torgov Approach

As established by Lagidze, Ananchenko, and Torgov (1965), 2-alkyl-1,3-cyclopentanediones—including the 2-pentyl homolog—are key intermediates for the total synthesis of estrone and related 19-norsteroids [2]. The 2-pentyl chain is incorporated into the steroid skeleton upon condensation with vinyl carbinol partners. Researchers targeting pentyl-substituted steroid analogs must specifically procure the 2-pentyl derivative; 2-methyl- or 2-ethyl-1,3-cyclopentanedione will produce different steroid substitution patterns [3].

Prostaglandin Analog Synthesis: Enol Ether Precursor

US Patent 4,338,466 (1982) discloses that 2-alkylcyclopentane-1,3-diones—including the 2-pentyl member—can be O-alkylated to form enol ethers, which subsequently react with vinyl Grignard reagents and undergo oxidative cleavage to yield aldehyde intermediates for prostaglandin analogs [4]. While the patent covers a generic class, the 2-pentyl chain provides a specific lipophilicity and steric profile suitable for particular prostaglandin side-chain lengths. Procurement for this application should specify the 2-pentyl homolog to ensure the correct prostaglandin scaffold.

Quote Request

Request a Quote for 2-Pentyl-1,3-cyclopentanedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.